![molecular formula C11H13N3O2 B2948795 7-Methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1523092-38-7](/img/structure/B2948795.png)
7-Methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, also known as TH-302, is a nitrogen mustard prodrug. It belongs to the family of Pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are N-heterocyclic compounds that have a significant impact in medicinal chemistry .
Synthesis Analysis
The synthesis of PP derivatives has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The PP derivatives synthesis has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature . In other studies, the N-heterocyclic core has been synthesized from β-enaminone derivatives bearing aryl groups substituted with halogen atoms or methoxy groups .Physical And Chemical Properties Analysis
The molecular formula of this compound is C11H13N3O2, and its molecular weight is 219.244.Aplicaciones Científicas De Investigación
Regioselective Synthesis and Chemical Modifications
Regioselective Synthesis of Pyrazolopyrimidine Derivatives : Research on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives highlights a regioselective approach, allowing for specific modifications at the 7-position. This methodology provides a foundation for developing new compounds with tailored properties, essential for further biological or chemical applications (Drev et al., 2014).
Novel Synthetic Approaches
One-Step Synthesis of Pyrazolopyrimidines : A general synthetic strategy for pyrazolo[4,3-d]pyrimidines utilizes a one-step approach, offering a straightforward path to these compounds. This method simplifies the synthesis process, making it more accessible for various research applications (N. R. Reddy et al., 2005).
Structure-Activity Relationship (SAR) Studies
Angiotensin II Receptor Antagonists : SAR studies of pyrazolo[1,5-a]pyrimidine derivatives have shown them to be potent angiotensin II (AII) receptor antagonists. Modifications at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine ring are crucial for enhancing in vitro and oral activities, demonstrating the potential of these compounds in medicinal chemistry (Shiota et al., 1999).
Parallel Synthesis and Library Creation
Parallel Synthesis of Pyrazolopyrimidine Derivatives : The development of a protocol for parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides showcases the efficiency of generating a diverse library of compounds. This approach is valuable for high-throughput screening in drug discovery (Ahmetaj et al., 2013).
Supramolecular Chemistry
Supramolecular Aggregation of Thiazolopyrimidines : Studies on thiazolo[3,2-a]pyrimidines reveal insights into their conformational features and supramolecular aggregation, influenced by structural modifications. Understanding these interactions is crucial for designing compounds with desired physical and chemical properties (Nagarajaiah & Begum, 2014).
Bioactivity Exploration
Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research indicates the therapeutic potential of these compounds in treating cancer and inflammation-related disorders (Rahmouni et al., 2016).
Mecanismo De Acción
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been noted for their significant impact in medicinal chemistry, particularly for their anticancer potential and enzymatic inhibitory activity .
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the inhibition of key enzymes .
Biochemical Pathways
Given the noted enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives, it can be inferred that these compounds likely interfere with the normal functioning of certain biochemical pathways .
Result of Action
Given the noted anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, it can be inferred that these compounds likely induce cytotoxic effects in cancer cells .
Direcciones Futuras
The future directions for 7-Methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid and similar compounds seem promising. The significant photophysical properties of PP derivatives have attracted a great deal of attention in material science recently . Moreover, the discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the PP core .
Análisis Bioquímico
Biochemical Properties
7-Methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can alter signaling pathways that are crucial for cell growth and proliferation. Additionally, this compound interacts with proteins involved in DNA repair mechanisms, potentially enhancing its therapeutic efficacy in cancer treatment .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell division and differentiation. This compound can also affect gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability. By inhibiting key enzymes in signaling pathways, this compound can disrupt cellular processes such as proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound is stable and exerts its inhibitory effects on target enzymes. Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of compensatory pathways that mitigate its inhibitory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This interaction can lead to the formation of metabolites that may retain biological activity or contribute to the compound’s overall pharmacokinetic profile. The compound’s influence on metabolic flux can alter the levels of key metabolites, impacting cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its physicochemical properties. Once inside the cell, it may bind to transport proteins that facilitate its distribution to specific cellular compartments. The compound’s localization and accumulation can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It can be directed to specific compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and modulate its activity. For instance, nuclear localization may increase its ability to influence gene expression, while mitochondrial localization can affect cellular energy metabolism .
Propiedades
IUPAC Name |
7-methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-6(2)8-5-12-14-7(3)4-9(11(15)16)13-10(8)14/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFUQFWYXQKVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[b]thiophen-5-yl)-2-(phenylthio)acetamide](/img/structure/B2948712.png)
![6-Ethyl-5-fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2948716.png)
![2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile](/img/structure/B2948717.png)
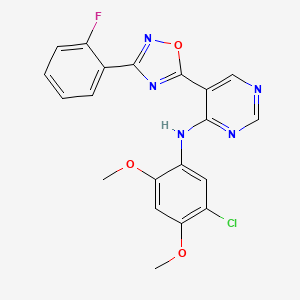
![3-[[4-(Methoxymethyl)-1,3-thiazole-5-carbonyl]amino]benzenesulfonyl fluoride](/img/structure/B2948721.png)
![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2948722.png)
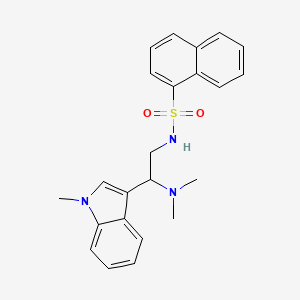
![[(1R,4S)-4-[(thiophen-2-ylmethyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B2948727.png)
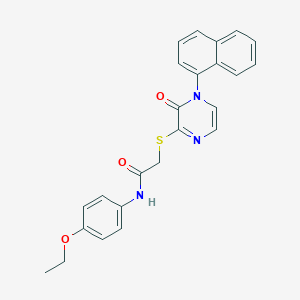
![7-(4-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2948730.png)
![5-(1-Pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2948731.png)
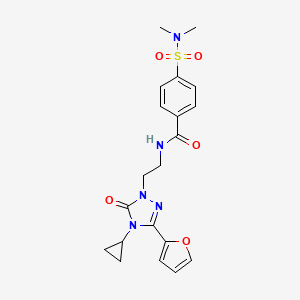
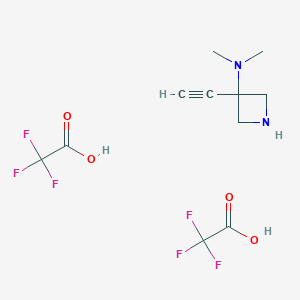
![2-[(2-Chloropyridin-3-yl)amino]butanoic acid](/img/structure/B2948735.png)